N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide
Description
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives
Properties
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-5-12-17-13(20-18-12)10-8-6-7-9-11(10)16-14(19)15(2,3)4/h6-9H,5H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHOVFSKKIRATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols .
Scientific Research Applications
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a nematicide, exhibiting significant activity against plant-parasitic nematodes .
Mechanism of Action
The mechanism of action of N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain . This inhibition disrupts the production of reactive oxygen species and affects cellular metabolism, leading to the compound’s nematicidal activity .
Comparison with Similar Compounds
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide can be compared with other 1,2,4-oxadiazole derivatives. Similar compounds include ataluren, azilsartan, and opicapone, which are used for various therapeutic purposes . What sets this compound apart is its unique structure and specific biological activities, particularly its nematicidal properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
